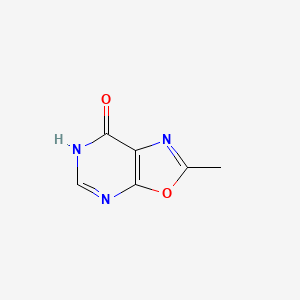

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol

描述

The compound 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol belongs to the family of fused heterocyclic compounds, which are integral to the development of new therapeutic agents. mdpi.com Its core structure, the oxazolo[5,4-d]pyrimidine (B1261902) system, is a fusion of an oxazole (B20620) and a pyrimidine (B1678525) ring. mdpi.com This arrangement of nitrogen and oxygen atoms within the fused rings confers specific chemical properties that are of great interest in drug design. mdpi.comnih.gov The compound itself is a solid with the chemical formula C₆H₅N₃O₂ and a molecular weight of 151.12. sigmaaldrich.comcalpaclab.com

| Identifier | Value |

| IUPAC Name | 2-methyl-6H- nih.govresearchgate.netoxazolo[5,4-d]pyrimidin-7-one |

| CAS Number | 27433-55-2 sigmaaldrich.com |

| Molecular Formula | C₆H₅N₃O₂ sigmaaldrich.comnih.gov |

| Molecular Weight | 151.12 g/mol sigmaaldrich.comcalpaclab.com |

| SMILES | CC1=NC2=C(N=C(O)N=C2)O1 |

| InChI Key | VHNKDSNYFRHJMK-UHFFFAOYSA-N sigmaaldrich.com |

| A summary of key chemical identifiers for this compound. |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNKDSNYFRHJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181854 | |

| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27433-55-2 | |

| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027433552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL(1,3)OXAZOLO(5,4-D)PYRIMIDIN-7-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6M6ZW93VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Studies of 2 Methyl 1,3 Oxazolo 5,4 D Pyrimidin 7 Ol Derivatives

Positional Influence of Substituents on Biological Activity

The specific placement of substituents on the oxazolo[5,4-d]pyrimidine (B1261902) ring system is a critical determinant of biological efficacy. Research has shown that even minor changes in substituent position can lead to significant variations in activity.

An aromatic substituent at the C(2) position of the core structure is generally more favorable for activity than an aliphatic one. mdpi.com Furthermore, modifications at the C(5) and C(7) positions have been extensively studied. For instance, replacing a methyl group with a hydrogen atom at the C(5) position of the oxazolopyrimidine core has been observed to generally increase cytotoxic activity against certain cancer cell lines, such as primary colon adenocarcinoma (HT29). mdpi.com Conversely, the presence of a methyl group at the C(5) position can significantly enhance binding affinity for other targets, like the CB2 receptor. mdpi.com

Substituents at the C(7) position also play a pivotal role. In one study involving anilino moieties at this position, it was found that placing a substituent at the meta position of the phenyl ring led to an increase in receptor inhibition, demonstrating the positional sensitivity of this part of the molecule. mdpi.com The general principle that the position of substituents influences biological activity is a consistent theme in the development of bioactive heterocyclic compounds. nih.gov

Impact of Functional Groups on Target Interactions

The nature of the functional groups within the substituents profoundly affects how these molecules interact with their biological targets. These interactions, which include hydrogen bonding and various non-covalent forces, are essential for molecular recognition and biological response.

The core heterocyclic system itself participates in crucial interactions. The oxazole (B20620) and pyrimidine (B1678525) rings have been shown to engage in π–σ and π–π stacking interactions with amino acid residues like Leu1035, Val848, and Phe918 within target proteins. nih.gov Additionally, specific functional groups on substituents can form key hydrogen bonds. For example, an isoxazole (B147169) moiety attached to the core has been observed forming a hydrogen bond with a cysteine residue (Cys919) in a protein's active site. nih.gov

However, not all functional groups enhance activity. The introduction of a proton-donating hydroxyl (OH) group at the terminus of a substituent at position 7 resulted in a loss of cytotoxic activity in one series of compounds. mdpi.com In contrast, the methine group at the C(5) position of the oxazolopyrimidine ring can act as a hydrogen bond donor, potentially interacting with key residues like aspartic acid (Asp1046) in the active site of VEGFR-2. mdpi.com The strategic placement of halogen-containing aromatic fragments, particularly at the C-2 position, has also been identified as a promising strategy for developing anticancer agents. researchgate.net

| Position | Functional Group/Moiety | Observed Impact on Target Interaction/Activity | Reference |

|---|---|---|---|

| Core | Oxazole & Pyrimidine Rings | Participate in π–σ and π–π stacking interactions. | nih.gov |

| C(2) | Isoxazole Moiety | Forms hydrogen bonds with cysteine residues. | nih.gov |

| C(2) | Halogenated Aromatic Fragments | Considered promising for enhancing anticancer activity. | researchgate.net |

| C(5) | Methine Group | Can act as a hydrogen bond donor (e.g., with Asp1046). | mdpi.com |

| C(7) | Terminal Hydroxyl (OH) Group | Associated with a lack of cytotoxic activity. | mdpi.com |

| C(7) | Piperazine (B1678402) Substituents | Improves CB2 receptor binding affinity. | mdpi.com |

Molecular Features Governing Specific Biological Activities

The fused oxazolo[5,4-d]pyrimidine core is a key pharmacophore, largely due to its structural similarity to endogenous purines like adenine (B156593) and guanine. nih.gov This resemblance allows these derivatives to act as purine (B94841) antagonists or antimetabolites, potentially interfering with nucleic acid synthesis and other cellular processes that rely on purine signaling. nih.govnih.gov This mechanism is believed to underpin their potential antitumor and antiviral activities. nih.gov The pyrimidine ring, a component of this fused system, is a well-established scaffold in medicinal chemistry, known to be a constituent of numerous compounds with a wide array of biological activities. researchgate.netarkat-usa.org The oxazole ring, fused to the pyrimidine, contributes to the specific electronic and steric properties of the molecule, enabling key interactions such as π–σ stabilization within protein binding sites. nih.gov

The balance between lipophilicity (fat-loving) and hydrophilicity (water-loving) in the substituents is a governing factor for the biological activity of oxazolopyrimidine derivatives. nih.gov Lipophilicity influences a compound's ability to cross biological membranes and reach its target site.

Studies consistently show that derivatives with lipophilic side chains often exhibit enhanced activity. In one series, compounds with lipophilic chains such as a 7-N-pentyl group (SCM5) were the most potent in immunosuppressive assays. mdpi.com In contrast, derivatives bearing more hydrophilic substituents, including those with 2-(morpholin-4-yl)ethyl or hydroxylalkyl groups, displayed no significant activity in the same tests. mdpi.com Similarly, in anticancer studies, derivatives with lipophilic butyl and pentyl groups at position 7 showed improved activity against the MCF7 breast cancer cell line. nih.gov

This trend is also observed in receptor binding studies. Lipophilic piperazine substituents, such as methylpiperazine and ethylpiperazine, at the C(7) position led to better CB2 receptor binding affinity compared to a more hydrophilic acetylpiperazine group. mdpi.com However, there is an optimal level of lipophilicity; excessively bulky lipophilic groups, like a propylpiperazine substituent, can cause a decrease in affinity, suggesting steric hindrance at the receptor binding site. mdpi.com

| Compound Series | Substituent Nature | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Immunosuppressive Agents | Lipophilic (e.g., N-pentyl) | C(7) | High immunosuppressive activity. | mdpi.com |

| Immunosuppressive Agents | Hydrophilic (e.g., morpholin-4-yl)ethyl, hydroxylalkyl) | C(7) | No significant biological activity. | mdpi.com |

| Anticancer Agents (MCF7) | Lipophilic (butyl, pentyl) | C(7) | Showed statistically better activity than 5-FU. | nih.gov |

| CB2 Receptor Ligands | Lipophilic (methylpiperazine, ethylpiperazine) | C(7) | Better CB2 binding affinity. | mdpi.com |

| CB2 Receptor Ligands | Hydrophilic (acetylpiperazine) | C(7) | Lower CB2 binding affinity. | mdpi.com |

Methyl Group at C5: The effect of a methyl group at the C5 position is highly dependent on the biological target. Its presence was found to be crucial for binding to the CB2 receptor, with its addition significantly increasing binding affinity compared to a hydrogen atom at the same position. mdpi.com In contrast, for cytotoxic activity against the HT29 colon cancer cell line, the opposite was true; replacing the C5-methyl group with a hydrogen atom resulted in a general increase in potency. mdpi.com This highlights the importance of tailoring substitution patterns to specific therapeutic applications.

Pyridyl at C2: Aromatic substituents are generally favored over aliphatic ones at the C(2) position. mdpi.com While direct studies on a pyridyl group at the C(2) position of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol are limited, research on related heterocyclic systems has shown that pyridyl-containing compounds can exhibit significant biological activity, such as vasodilator effects. researchgate.net The incorporation of a pyridyl ring is a viable synthetic strategy that can influence the electronic properties and binding potential of the parent molecule. mdpi.com

N'-Phenylurea at C7: The incorporation of urea-based substituents at the C(7) position has been explored as a strategy to develop anti-angiogenic agents. A series of oxazolopyrimidine-based ureas and amides were found to inhibit the migration and capillary-like tube formation of human umbilical vein endothelial cells (HUVEC). researchgate.net SAR studies on related C(7)-anilino derivatives (a key component of the N'-phenylurea moiety) revealed that the substitution pattern on the phenyl ring is critical, with a chlorine atom at the meta position leading to the most potent compounds. mdpi.com This indicates that the phenylurea group at C(7) is a promising scaffold for developing compounds with anti-proliferative and anti-angiogenic activities.

Biological Activities and Molecular Mechanisms of 2 Methyl 1,3 Oxazolo 5,4 D Pyrimidin 7 Ol Analogues

Anticancer Activity Research

Research into oxazolo[5,4-d]pyrimidine (B1261902) analogues has focused on their potential as antineoplastic agents. mdpi.com Their structural similarity to purine (B94841) bases allows them to function as potential antimetabolites. nih.gov The primary mechanism explored for their anticancer effect is the targeted inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer. mdpi.com

Analogues of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) and other kinases involved in oncogenesis. mdpi.commdpi.com These activities disrupt critical signaling pathways, leading to the suppression of tumor growth, angiogenesis, and metastasis. mdpi.comnih.gov

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients. mdpi.com Inhibition of this receptor is a critical strategy in cancer therapy. nih.gov Several series of oxazolo[5,4-d]pyrimidine derivatives have been developed and identified as potent VEGFR-2 inhibitors. mdpi.comnih.govnih.gov

One study identified 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as effective inhibitors of both VEGFR-2 and VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVEC). mdpi.com The most active compound from this series, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated significant inhibitory activity. mdpi.com Another series, featuring an aromatic ring at C(2) and an anilino moiety at C(7), also yielded potent VEGFR-2 inhibitors, with compounds like 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol and 5-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino]-2-methoxyphenol showing strong inhibition. mdpi.com

Furthermore, novel 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines were designed as potential VEGFR-2 inhibitors, with molecular docking studies suggesting a binding mode similar to type II inhibitors. nih.gov Two derivatives from this series, compounds 3b and 3h , were confirmed as effective VEGFR-2 inhibitors with IC50 values comparable to the reference drug tivozanib. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Analogues

| Compound | Key Substituents | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|---|

| 1 | 2-(3-aminophenyl), 7-(3-aminophenoxy) | 0.3 | mdpi.com |

| 2 | 2-(3-aminophenyl), 7-(5-amino-2-methoxyphenoxy) | 0.3 | mdpi.com |

| 5 | 2-(4-methoxyphenyl), 5-methyl, 7-(4-methylphenylamino) | 0.33 | mdpi.com |

| 3b | 6-N-(4-methylbenzyl) | Comparable to tivozanib | nih.gov |

| 3h | 6-N-(2,4-dimethoxybenzyl) | Comparable to tivozanib | nih.gov |

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is frequently overexpressed or mutated in various cancers. mdpi.com Oxazolo[5,4-d]pyrimidine derivatives with an aromatic ring at the C(2) position and an anilino moiety at C(7) have been identified as potent EGFR inhibitors. mdpi.com

Specifically, compounds such as 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol and 2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amine demonstrated highly potent inhibition with IC50 values in the low nanomolar range. mdpi.com Further research led to the identification of 3-[3-(4-fluorophenyl)-4-{2-[4-(4-methylpiperazin-1-yl)phenyl]oxazolo[5,4-d]pyrimidin-7-yl}-1H-pyrazol-1-yl]propan-1-ol, which showed exceptional potency against mutated forms of EGFR. mdpi.com Structure-activity relationship (SAR) studies revealed that introducing a 4-methylpiperazine group on the phenyl ring at C(2) and a pyrazole ring at C(7) were beneficial for inhibitory activity. mdpi.com

Table 2: EGFR Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Analogues

| Compound | Key Substituents | EGFR IC50 (µM) | Reference |

|---|---|---|---|

| 3 | 2-(4-aminophenyl), 7-(3-aminophenoxy) | 0.006 | mdpi.com |

| 4 | 2-(3-aminophenyl), 7-(3-chloroanilino) | 0.007 | mdpi.com |

| 9 | Complex pyrazole and piperazine (B1678402) substitutions | 0.000152 (LR/CS mutant) | mdpi.com |

| 0.000113 (d19/CS mutant) |

Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in cell division. mdpi.com Its deregulation is associated with the pathogenesis of numerous cancers, making it a viable therapeutic target. mdpi.com A series of fused multicyclic compounds, including oxazolo[5,4-d]pyrimidine derivatives, have been identified as potential AURKA inhibitors. mdpi.com The most active derivative identified was N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, which exhibited potent in vitro inhibition of AURKA. mdpi.com

Table 3: Aurora A Kinase Inhibitory Activity of an Oxazolo[5,4-d]pyrimidine Analogue

| Compound | Key Substituents | AURKA IC50 | Reference |

|---|---|---|---|

| 17 | Complex urea and pyridine substitutions | 1-50 nM | mdpi.com |

The Janus kinases (JAKs) are a family of tyrosine kinases that mediate signaling from cytokine receptors, and their constitutive activation is linked to various cancers and inflammatory diseases. mdpi.comresearchgate.net Oxazolo[5,4-d]pyrimidine derivatives have been investigated as inhibitors of the JAK/STAT pathway. mdpi.com Specifically, oxazolo[5,4-d]pyrimidine-based nitriles have shown potential in treating diseases associated with this pathway. mdpi.com Research has focused on achieving selectivity between the different JAK isoforms, with substitutions on the core scaffold leading to significant enhancements in the JAK2/JAK1 IC50 ratio. mdpi.com

Table 4: Janus Kinase Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Analogues

| Compound Core | Substituent | JAK2/JAK1 IC50 Ratio | Reference |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine | 3-cyano-4-iodopyridin-2-yl | 188 | mdpi.com |

| Oxazolo[5,4-d]pyrimidine | 2,6-dichloropyridin-3-yl | 132.5 | mdpi.com |

Fibroblast Growth Factor Receptor 1 (FGFR1) is another tyrosine kinase whose aberrant activation is associated with specific types of breast, lung, and bladder cancer. mdpi.com A series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives were designed and synthesized to target FGFR1. mdpi.comnih.gov The most potent compound in this series, (E)-2-(4-methyl-1-phenylpent-1-en-1-yl)-4,6-dimethyl-5H-oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione, demonstrated significant, dose-dependent inhibition of FGFR1, comparable to the reference inhibitor SU5402. mdpi.comnih.gov

Table 5: FGFR1 Inhibitory Activity of an Oxazolo[5,4-d]pyrimidine Analogue

| Compound | Key Substituents | FGFR1 Inhibition at 1.0 µM | Reference |

|---|---|---|---|

| 14 (N5g) | (E)-2-(4-methyl-1-phenylpent-1-en-1-yl), 4,6-dimethyl | 37.4% | mdpi.comnih.gov |

Inhibition of Kinases and Signaling Pathways

Adenosine Kinase (ADK) Inhibition

Derivatives of the oxazolo[5,4-d]pyrimidine system have been identified as inhibitors of adenosine kinase (AK). mdpi.comnih.gov This enzyme plays a crucial role in regulating the cellular levels of adenosine, a signaling nucleoside involved in various physiological and pathological processes. By inhibiting ADK, these compounds can modulate adenosine signaling, which is a therapeutic strategy for several conditions. nih.gov The oxazolo[5,4-d]pyrimidine structure is considered a universal scaffold for designing inhibitors of enzymes like adenosine kinase. mdpi.com

Modulators of Apoptosis and Cell Proliferation

Analogues of this compound act as significant modulators of programmed cell death (apoptosis) and cell proliferation. nih.gov These compounds have been designed to function as inducers of apoptosis and activators of caspases, which are key executioners of the apoptotic process. mdpi.com Their ability to interfere with cell cycle progression and trigger cell death makes them promising candidates for anticancer therapies. nih.gov

A key mechanism through which these compounds induce apoptosis is by inhibiting anti-apoptotic proteins, such as BCL-2. researchgate.net The BCL-2 family of proteins are central regulators of apoptosis, and their overexpression is a common survival mechanism in cancer cells. Two series of oxazolo[5,4-d]pyrimidine derivatives, featuring an isoxazole (B147169) substituent at the C(2) position and aliphatic-amino chains at the C(7) position, have been synthesized and shown to exhibit BCL-2 inhibitory activity. mdpi.comresearchgate.net One particular derivative, with a methyl group at the C(5) position and a pentylamino substituent at the C(7) position, was found to completely block the synthesis of the BCL-2 protein. mdpi.com This inhibition leads to the loss of the cancer cells' anti-apoptotic defenses, ultimately resulting in programmed cell death. researchgate.net

Certain oxazolo[5,4-d]pyrimidine derivatives are designed to directly activate the caspase cascade, a central component of the apoptotic pathway. nih.govmdpi.commdpi.com One notable compound, N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine, has been identified as a potent activator of this cascade in multiple human cancer cell lines, including breast, hepatocellular, colon, and lung cancer. mdpi.com

Structure-activity relationship (SAR) analysis revealed that the presence of a substituted aniline moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine core was crucial for caspase activation. mdpi.com Activity was most effective when this moiety included a methyl group on the nitrogen atom. mdpi.com Conversely, replacing the methyl group with a hydrogen atom at the C(5) position led to a decrease in activity. mdpi.com

Table 1: Caspase Cascade Activation by N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nM) |

| T-47D | Breast Cancer | 58 - 93 |

| SNU398 | Hepatocellular Carcinoma | 58 - 93 |

| HCT116 | Colon Carcinoma | 58 - 93 |

| H1299 | Lung Cancer | 58 - 93 |

EC₅₀ represents the half-maximal effective concentration.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Oxazolo[5,4-d]pyrimidine analogues have demonstrated potent anti-angiogenic activities, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, and its overexpression is linked to several types of cancer. nih.gov

Several studies have identified 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as effective inhibitors of VEGFR-2 and VEGF-induced proliferation of human umbilical vein endothelial cells (HUVEC). mdpi.com For instance, the compound 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine showed significant inhibitory activity against both VEGFR2 kinase and HUVEC proliferation. mdpi.com Another series of derivatives also exhibited potent inhibitory effects on various protein kinases, showing selectivity for VEGFR-2, VEGFR1, and EGFR. mdpi.com

Inhibition of Drug Resistance Mechanisms (e.g., P-glycoprotein Inhibition)

Multidrug resistance (MDR) is a major obstacle in cancer treatment, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.net P-gp actively transports a wide range of anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy. Novel oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their ability to inhibit P-gp. nih.govresearchgate.net Assessing the P-gp-inhibitory potential of these compounds is crucial for their development as agents that could potentially reverse multidrug resistance or avoid drug-drug interactions. researchgate.net

Preclinical Efficacy in Cancer Cell Lines (In Vitro Models)

The anticancer potential of this compound analogues has been extensively validated in preclinical in vitro models using a variety of human cancer cell lines. nih.govnih.gov These compounds have shown cytotoxic activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cell lines. nih.govnih.gov

One derivative, compound 3g (featuring a 3-(N,N-dimethylamino)propyl substituent), was particularly potent against the HT29 cell line, with a 50% cytotoxic concentration (CC₅₀) of 58.4 µM. nih.govbohrium.com This activity was comparable to the established chemotherapeutic agent cisplatin (CC₅₀ = 47.2 µM) and significantly exceeded that of fluorouracil (CC₅₀ = 381.2 μM) in the same cell line. nih.govbohrium.com Notably, these novel compounds generally showed lower toxicity to healthy normal human dermal fibroblasts (NHDFs) compared to reference drugs. nih.govbohrium.com

Another compound, N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine, which activates the caspase cascade, also inhibited the proliferation of T-47D and MDA-MB-435 breast cancer cell lines with 50% growth inhibition concentrations (GI₅₀) of 55 nM and 14 nM, respectively. mdpi.com Furthermore, certain derivatives, such as 4-[6-(2,4-dimethoxybenzyl)-7-imino-5-methyl-oxazolo[5,4-d]pyrimidin-2-yl]-3-methyl-isoxazol-5-amine , displayed cytotoxic activity comparable to the VEGFR2 inhibitor tivozanib against tested cancer cell lines. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected Oxazolo[5,4-d]pyrimidine Analogues

| Compound | Cell Line | Cancer Type | Measurement | Value |

| Compound 3g | HT29 | Primary Colon Adenocarcinoma | CC₅₀ | 58.4 µM |

| Cisplatin (Reference) | HT29 | Primary Colon Adenocarcinoma | CC₅₀ | 47.2 µM |

| 5-Fluorouracil (Reference) | HT29 | Primary Colon Adenocarcinoma | CC₅₀ | 381.2 µM |

| N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine | T-47D | Breast Cancer | GI₅₀ | 55 nM |

| N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine | MDA-MB-435 | Breast Cancer | GI₅₀ | 14 nM |

CC₅₀ is the half-maximal cytotoxic concentration; GI₅₀ is the half-maximal growth inhibition concentration.

Hypothesis of Antimetabolite Activity as Purine Antagonists

The oxazolo[5,4-d]pyrimidine scaffold is structurally analogous to endogenous purine bases, such as adenine (B156593) and guanine, which are fundamental components of DNA and various coenzymes. nih.govmdpi.com This structural similarity is the foundation for the hypothesis that these compounds may function as antimetabolites. nih.govmdpi.com In this proposed mechanism, the imidazole ring of the natural purine is replaced by an oxazole (B20620) ring. nih.govresearchgate.net By mimicking the natural purines, these analogues are thought to interfere with the synthesis of nucleic acids, a critical process for cell proliferation. nih.gov This antagonistic action is similar to that of established antimetabolite drugs used in various therapies. nih.govresearchgate.net

Activity Without Identified Mode of Action

While the antimetabolite hypothesis provides a potential mechanism, some oxazolo[5,4-d]pyrimidine derivatives have demonstrated biological activity, particularly anticancer effects, for which the precise mode of action has not been identified. nih.govresearchgate.netresearchgate.net In vitro studies have shown that certain derivatives can inhibit the growth of various tumor cell lines, yet the specific molecular targets or pathways responsible for this cytotoxicity remain unelucidated. nih.govresearchgate.net This suggests that the therapeutic effects of these compounds may be multifaceted, potentially involving novel mechanisms beyond purine antagonism. nih.gov

Antiviral Activity Investigations

Inhibition of Viral Replication (e.g., Human Herpes Virus Type-1, Chikungunya Virus)

Analogues of this compound have been investigated for their ability to combat viral infections. Research has demonstrated that certain 7-aminooxazolo[5,4-d]pyrimidines, specifically compounds from the SCM series (SCM1-10), can inhibit the replication of Human Herpes Virus type-1 (HHV-1) in A-549 cell lines. mdpi.com

Furthermore, related heterocyclic structures, such as nih.govmdpi.comnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, have been identified as potent and selective inhibitors of the Chikungunya Virus (CHIKV), a re-emerging alphavirus. mdpi.comnih.govnih.govresearchgate.net These compounds have shown efficacy against various CHIKV isolates, with some derivatives exhibiting activity in the low micromolar range. nih.gov The proposed target for some of these related analogues is the viral capping enzyme nsP1, which is crucial for the viral RNA capping process. nih.gov

| Compound Class | Virus | Key Findings | Reference |

|---|---|---|---|

| 7-aminooxazolo[5,4-d]pyrimidines (SCM series) | Human Herpes Virus type-1 (HHV-1) | Inhibited viral replication in A-549 cell lines. | mdpi.com |

| nih.govmdpi.comnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones | Chikungunya Virus (CHIKV) | Potent and selective inhibition of replication against various isolates. EC50 values from 0.30 to 4.5 µM in Vero cells. | nih.gov |

Immunomodulatory Properties

Immunosuppressive Effects

The immunomodulatory potential of oxazolo[5,4-d]pyrimidine derivatives includes significant immunosuppressive activities. mdpi.comresearchgate.netnih.gov Studies on a series of 7-aminooxazolo[5,4-d]pyrimidines (SCM1-10) revealed that these compounds can strongly inhibit the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A and the proliferation of mouse splenocytes induced by lipopolysaccharide. mdpi.com Among the tested compounds, SCM5 and SCM9 were identified as having the most promising immunoregulatory profiles. mdpi.com This activity highlights their potential as agents for managing autoimmune disorders. mdpi.com The immunosuppressive effects are thought to be linked to the induction of cell signaling pathways that lead to apoptosis in immune cells like Jurkat cells. mdpi.com

| Compound | Assay | Effect | Reference |

|---|---|---|---|

| SCM5 & SCM9 | Phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes | Strong inhibition | mdpi.com |

| SCM5 & SCM9 | Lipopolysaccharide-induced proliferation of mouse splenocytes | Strong inhibition | mdpi.com |

Immunostimulatory and Anti-inflammatory Effects

In addition to immunosuppression, certain oxazolo[5,4-d]pyrimidine derivatives have exhibited immunostimulatory and anti-inflammatory properties. nih.gov For instance, compound SCM9 was found to cause a moderate suppression of tumor necrosis factor α (TNF-α) production in a human whole blood culture. mdpi.com TNF-α is a key pro-inflammatory cytokine, and its inhibition suggests a potential anti-inflammatory mechanism of action for these compounds. mdpi.com The dual capacity for both immunosuppressive and anti-inflammatory effects underscores the complex immunomodulatory nature of this class of molecules.

Other Biological Activities

Beyond their well-documented roles in cancer-related pathways, analogues of this compound exhibit a variety of other important biological activities. These activities range from the inhibition of potent bacterial and plant toxins to the modulation of key players in the central nervous system and protein degradation pathways.

Certain oxazolo[5,4-d]pyrimidine derivatives have been identified as effective inhibitors of ricin and Shiga toxins. mdpi.commdpi.com These toxins are ribosome-inactivating proteins that catalytically and irreversibly damage eukaryotic ribosomes, leading to the cessation of protein synthesis and rapid cell death. The development of small-molecule inhibitors for these toxins is a significant therapeutic goal. The oxazolo[5,4-d]pyrimidine core has been recognized as a promising scaffold for developing such inhibitors. mdpi.comresearchgate.net

The oxazolo[5,4-d]pyrimidine framework is a well-established scaffold for the development of adenosine receptor antagonists. mdpi.com Due to their structural resemblance to purines, these compounds can act as competitive antagonists at various adenosine receptor subtypes. nih.gov For instance, derivatives have been identified as antagonists of the purinergic G protein-coupled receptor (P2Y1). mdpi.comresearchgate.net Furthermore, this scaffold has been utilized to design inhibitors of adenosine kinase (AK), an enzyme crucial for regulating intracellular and extracellular adenosine concentrations. mdpi.comresearchgate.net

Derivatives of oxazolo[5,4-d]pyrimidine have been found to inhibit ubiquitin-activating enzymes (E1 enzymes). nih.gov These enzymes catalyze the first step in the ubiquitination cascade, a critical process for protein degradation and signaling. A notable target is the NEDD8-activating enzyme (NAE), which is the E1 enzyme for the ubiquitin-like protein NEDD8. Inhibition of NAE has emerged as a promising strategy in cancer therapy. mdpi.com A specific sulfamate derivative incorporating the oxazolo[5,4-d]pyrimidine core has demonstrated potent inhibition of NAE. mdpi.com

| Compound Name | Target | Activity (IC₅₀) |

| {(lS,2S,4R)-2-hydroxy-4-[(2-phenyloxazolo[5,4-d]pyrimidin-7-yl)-amino]cyclopentyl}methyl sulfamate | NAE (E1) | ≤ 500 nM |

While direct inhibition by oxazolo[5,4-d]pyrimidines is not extensively documented, related oxazole derivatives have been studied as inhibitors of Fructose 1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov A study focusing on a series of thiazole and oxazole derivatives identified key structural features for potent inhibition. Molecular docking studies revealed that these inhibitors occupy the active site, forming hydrogen bond networks and van der Waals interactions with key amino acid residues. A common feature for many of these inhibitors is a phosphate group that acts as a hydrogen bond acceptor, anchoring the molecule within the binding pocket. nih.gov

The oxazole moiety is present in various inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in cancers. nih.gov For example, a series of functionalized phenyl oxazole derivatives has been designed and synthesized as a novel class of LSD1 inhibitors. researchgate.net Although not the fused oxazolo[5,4-d]pyrimidine system, these related scaffolds demonstrate that the oxazole ring can be a key component in targeting the active site of LSD1. researchgate.netresearchgate.net Additionally, other related fused pyrimidine (B1678525) systems, such as mdpi.commdpi.comresearchgate.nettriazolo[4,5-d]pyrimidine derivatives, have also been developed as potent LSD1 inhibitors, suggesting that fused pyrimidine heterocycles are a viable starting point for designing inhibitors of this epigenetic regulator. nih.gov

Derivatives based on the oxazolo[5,4-d]pyrimidine scaffold have been found to possess a high affinity for the Cannabinoid Receptor 2 (CB2). mdpi.com Functionality studies have characterized these compounds not as agonists, but as competitive neutral antagonists. mdpi.comnih.gov Several derivatives have been identified as potent CB2 ligands with Ki values in the nanomolar range and significant selectivity over the CB1 receptor. nih.gov Structure-activity relationship (SAR) analysis indicates that lipophilic piperazine substituents at the C(7) position and a methyl group at the C(5) position of the oxazolo[5,4-d]pyrimidine core enhance CB2 binding affinity. mdpi.com

| Compound Name | Target | Binding Affinity (Kᵢ) | Selectivity Index (SI) over CB1 |

| 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine | CB2 | 27.5 nM | > 36 |

| 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine | CB2 | 23 nM | 12.7 |

Computational and Theoretical Approaches in 2 Methyl 1,3 Oxazolo 5,4 D Pyrimidin 7 Ol Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold, might interact with a biological target.

Prediction of Ligand-Target Binding Modes (e.g., VEGFR-2, ADK)

While specific docking studies for 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol are not detailed in the available literature, extensive research has been conducted on its structural analogs. For instance, in silico analyses of various oxazolo[5,4-d]pyrimidine derivatives have identified their potential as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net

Docking simulations of these related compounds into the ATP binding site of VEGFR-2 have revealed crucial interactions. For example, the oxazolo[5,4-d]pyrimidine moiety of one derivative was predicted to form two hydrogen bonds with the NH group of Lys-868 and the backbone NH group of Asp-1046, anchoring it within the active site. mdpi.com Another study on a different derivative, compound 3g , highlighted hydrogen bond formation with Glu885 and Asp1046 as key to its potent VEGFR-2 inhibition. researchgate.net These studies underscore the importance of the core heterocyclic system in binding to VEGFR-2. Although not a target mentioned in the outline for this specific compound, other derivatives like 2-phenyloxazolo[5,4-d]pyrimidine-7-one have been identified as competitive inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com

| Compound Derivative | Interacting Residues in VEGFR-2 Active Site | Bonding Type | Source |

|---|---|---|---|

| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | Lys-868, Asp-1046 | Hydrogen Bonds | mdpi.com |

| Compound 3g | Glu885, Asp1046 | Hydrogen Bonds | researchgate.net |

In Silico Analysis for Inhibitory Activity and Mechanistic Insights

In silico analysis serves as a preliminary screen to identify compounds with potential therapeutic activity. For the oxazolo[5,4-d]pyrimidine class, these computational methods have successfully identified derivatives with potent inhibitory activity against targets like VEGFR-2. nih.govresearchgate.net These studies help to build structure-activity relationships (SAR), which correlate the chemical structure of the compounds with their biological activity. For instance, SAR analysis has shown that substituents at the C(2) and C(7) positions of the oxazolo[5,4-d]pyrimidine core significantly influence the inhibitory potency against various cancer-related targets. mdpi.com

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in computational drug design, helping to assess a molecule's druglikeness. While specific ADME data for this compound is not available, general in silico ADME predictions are routinely performed for related heterocyclic compounds. johnshopkins.edunih.gov These analyses typically evaluate parameters based on rules like Lipinski's rule of five and the Veber rule to predict oral bioavailability and intestinal absorption. johnshopkins.edu For other classes of compounds, such as pyrazolo[1,5-a]pyrimidines, these predictions have confirmed that most candidates fall within the acceptable ranges for druglikeness, exhibiting good gastrointestinal absorption. nih.gov

Electronic Structure Analysis and Topological Indices

The electronic structure and topology of a molecule are fundamental to its chemical reactivity and biological activity. Theoretical research, including X-ray crystallography on related 7-amino-oxazolo[5,4-d]pyrimidine derivatives, has provided insights into the geometry of the core scaffold. nih.govmdpi.com These studies have shown that the oxazolo[5,4-d]pyrimidine ring system is essentially planar. nih.govmdpi.com Analysis of bond lengths within the pyrimidine (B1678525) ring suggests a degree of double bond localization, which may influence the aromaticity of the ring system and its interaction with biological targets. nih.gov The conjugation between the oxazole (B20620) and pyrimidine rings, indicated by short bond lengths, is a key feature of the scaffold's electronic structure. nih.govmdpi.com

| Feature | Observation | Implication | Source |

|---|---|---|---|

| Planarity | The fused ring system is essentially planar. | Facilitates stacking interactions with biological targets (e.g., in enzyme active sites). | nih.govmdpi.com |

| Bond Lengths | Variation in C-N and C-C bond lengths within the pyrimidine ring. | Suggests partial localization of double bonds and may affect aromaticity. | nih.gov |

| Ring Conjugation | Short bond length between the oxazole and pyrimidine components. | Indicates a conjugated aromatic system, influencing electronic properties. | nih.govmdpi.com |

Future Directions and Research Perspectives for 2 Methyl 1,3 Oxazolo 5,4 D Pyrimidin 7 Ol

Development of Novel Derivatized Compounds with Enhanced Specificity and Potency

A primary avenue for future research lies in the synthesis of novel derivatives of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol to enhance its biological activity, specificity, and potency. Structure-activity relationship (SAR) studies on the broader class of oxazolo[5,4-d]pyrimidines have demonstrated that substitutions at various positions of the heterocyclic core can significantly influence their therapeutic efficacy. mdpi.com

Future synthetic strategies will likely focus on modifications at the C2, C5, and C7 positions of the oxazolo[5,4-d]pyrimidine (B1261902) ring. For instance, the introduction of diverse substituents on the methyl group at the C2 position could modulate the compound's interaction with biological targets. Furthermore, derivatization of the hydroxyl group at the C7 position to form ethers, esters, or amines could lead to compounds with improved pharmacokinetic profiles and target engagement.

A key goal will be to design derivatives with high specificity for particular biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov By systematically altering the chemical structure and assessing the impact on activity, researchers can develop a comprehensive SAR profile to guide the design of next-generation compounds with optimized therapeutic properties.

Exploration of New Therapeutic Applications Beyond Current Scope

While the oxazolo[5,4-d]pyrimidine scaffold is prominently investigated for its anticancer properties, future research should explore the potential of this compound and its derivatives in other therapeutic areas. nih.gov The structural similarity to purines suggests a wide range of potential biological activities. nih.gov

Promising areas for investigation include:

Antiviral Activity: Given that some purine (B94841) analogs are effective antiviral agents, this compound could be screened against a panel of viruses.

Immunomodulatory Effects: The immune system is regulated by complex signaling pathways, and compounds that modulate these pathways have therapeutic potential in autoimmune diseases and inflammation. researchgate.net

Neurodegenerative Diseases: The purinergic system plays a crucial role in the central nervous system, suggesting that derivatives of this compound could be explored for their potential in treating neurodegenerative disorders.

Enzyme Inhibition: Many enzymes utilize purines as substrates or cofactors. Therefore, this compound derivatives could be designed as specific enzyme inhibitors for various metabolic or signaling pathways. nih.gov

Screening programs and mechanism-of-action studies will be instrumental in identifying and validating these new therapeutic applications.

Advanced Computational Modeling and Rational Drug Design Strategies

To accelerate the drug discovery process, advanced computational modeling and rational drug design strategies will be indispensable. In silico techniques can provide valuable insights into the potential interactions of this compound and its analogs with biological targets. nih.gov

Key computational approaches will include:

Molecular Docking: This technique can predict the binding orientation and affinity of the compound within the active site of a target protein, helping to prioritize derivatives for synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of the potency of novel compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved target interactions.

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov

These computational methods, in conjunction with experimental validation, will facilitate a more efficient and targeted approach to the development of therapeutically viable drug candidates.

Elucidation of Undefined Mechanisms of Action for Observed Biological Activities

A fundamental aspect of future research will be to thoroughly elucidate the molecular mechanisms underlying the biological activities of this compound and its derivatives. While the broader class of oxazolo[5,4-d]pyrimidines has been shown to target various enzymes and signaling pathways, the specific mechanisms for this particular compound remain largely unexplored. mdpi.comnih.gov

Future investigations should aim to:

Identify Cellular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that interact with the compound.

Characterize Signaling Pathway Modulation: Investigating the effect of the compound on key cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. researchgate.net

Validate Target Engagement: Using cellular and biochemical assays to confirm that the compound directly binds to its identified target and modulates its function.

A comprehensive understanding of the mechanism of action is crucial for optimizing the therapeutic efficacy of the compound and for identifying potential biomarkers to guide its clinical development.

常见问题

Q. What are the established synthetic routes for 2-methyloxazolo[5,4-d]pyrimidin-7-ol, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclodehydration of 5-(acylamino)-4-hydroxypyrimidine precursors or by functionalizing 4-cyano-5-aminooxazole intermediates. Key steps include chlorination (e.g., POCl₃ with Me₂NPh at 105–110°C) and amine substitution in dioxane with triethylamine, achieving yields >80% . Purity is optimized by controlling stoichiometry and reaction time, with characterization via ¹H/¹³C NMR and IR spectroscopy .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the oxazole-pyrimidine fusion and methyl substitution. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%). IR spectroscopy identifies functional groups like -NH and carbonyl moieties .

Q. What safety precautions are recommended for handling 2-methyloxazolo[5,4-d]pyrimidin-7-ol in the laboratory?

The compound is classified as acutely toxic (Oral Category 4, H302) and a respiratory irritant (H335). Use PPE: nitrile gloves, face shields, and fume hoods. Decontaminate spills with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications at the 2-position of the oxazole ring affect biological activity, such as enzyme inhibition?

Substitutions with functional groups (e.g., amines, thiols) modulate interactions with target enzymes. For example, 5-amino derivatives inhibit ricin (IC₅₀ ~1–3 mM) by mimicking guanine in ribosomal RNA, while 5-thio analogs show reduced activity due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) predict binding affinities and guide rational design .

Q. What methodological challenges arise when reconciling discrepancies in reported IC₅₀ values across studies?

Variability in IC₅₀ values (e.g., 1–3 mM for ricin inhibition) may stem from assay conditions (e.g., substrate concentration, pH) or impurities. Normalize data using internal controls (e.g., ATP levels in enzyme assays) and validate via orthogonal methods like SPR or isothermal titration calorimetry (ITC) .

Q. Can computational models predict the pharmacokinetic properties of 2-methyloxazolo[5,4-d]pyrimidin-7-ol derivatives?

In silico tools (e.g., SwissADME, pkCSM) estimate logP, bioavailability, and metabolic stability. Derivatives with logP <3 and topological polar surface area (TPSA) <60 Ų exhibit favorable blood-brain barrier penetration, critical for CNS-targeted therapies .

Q. What strategies address low solubility of this compound in aqueous buffers during in vitro testing?

Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent evaporation. Alternatively, synthesize prodrugs with hydrophilic moieties (e.g., phosphate esters) that hydrolyze in physiological conditions .

Contradictions and Emerging Research Directions

Q. Why are bioactivity data limited for oxazolo[4,5-d]pyrimidines compared to oxazolo[5,4-d]pyrimidines?

The 5,4-d isomer’s planar structure enhances enzyme active-site binding, whereas the 4,5-d isomer’s steric bulk reduces affinity. Recent studies highlight the 4,5-d derivatives’ antiviral potential, but synthetic accessibility remains a bottleneck .

Q. How can "click chemistry" expand the functional diversity of this compound for target validation?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-linked probes (e.g., fluorophores, biotin) for cellular imaging or pull-down assays. Optimize reaction pH (7–8) and catalyst (CuI) concentration to avoid side reactions .

Methodological Recommendations

- Synthetic Optimization: Screen solvents (e.g., dioxane vs. THF) to improve cyclization efficiency .

- Data Reproducibility: Report detailed reaction conditions (e.g., ramp rates, inert atmosphere) in supplementary materials.

- Toxicity Screening: Use zebrafish embryos for rapid in vivo toxicity profiling before murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。